Product packaging for CL 316243(Cat. No.:CAS No. 138908-40-4)

CL 316243

Cat. No.: B031374
CAS No.: 138908-40-4
M. Wt: 465.8 g/mol
InChI Key: FUZBPOHHSBDTJQ-CFOQQKEYSA-L
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Description

structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18ClNNa2O7 B031374 CL 316243 CAS No. 138908-40-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO7.2Na/c1-11(22-10-15(23)13-3-2-4-14(21)9-13)7-12-5-6-16-17(8-12)29-20(28-16,18(24)25)19(26)27;;/h2-6,8-9,11,15,22-23H,7,10H2,1H3,(H,24,25)(H,26,27);;/q;2*+1/p-2/t11-,15+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZBPOHHSBDTJQ-CFOQQKEYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NCC(C3=CC(=CC=C3)Cl)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NC[C@@H](C3=CC(=CC=C3)Cl)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNNa2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041004
Record name Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138908-40-4
Record name Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138908404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CL-316243
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF9MRO9QWW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Cl 316243

Receptor Binding and Selectivity

CL-316243 demonstrates a high degree of specificity for the β3-adrenoceptor, distinguishing it from other adrenergic receptor subtypes.

CL-316243 is characterized as a highly potent and selective β3-adrenoceptor agonist, exhibiting an EC50 of 3 nM medchemexpress.comglpbio.com. Its selectivity is notably high, being approximately 10-fold selective over β2-adrenoceptors and more than 129-fold selective over β1-adrenoceptors nih.govnih.govresearchgate.net. This high selectivity for β3-adrenoceptors makes it a valuable tool for research into fat metabolism and the "browning" process of white fat scbt.com.

Despite its high selectivity, the efficacy of CL-316243 in stimulating cAMP formation has been reported to be higher with mouse β3-adrenoceptors compared to human β3-adrenoceptors (pEC50 8.7 vs. 4.3) nih.gov. In some studies, its efficacy is noted to be about 60% of that of isoprenaline mdpi.com.

The following table summarizes the selectivity of CL-316243 across different β-adrenoceptor subtypes:

Receptor SubtypeSelectivity (Fold)EC50 (nM)
β1-adrenoceptor>129
β2-adrenoceptor10
β3-adrenoceptorHighly selective3

CL-316243 functions as a selective β3-adrenergic receptor agonist by engaging in specific hydrogen bonding and hydrophobic interactions with receptor sites scbt.com. This compound exhibits a unique kinetic profile, promoting rapid receptor activation and subsequent downstream signaling cascades scbt.com. Its high solubility in physiological conditions enhances its bioavailability, allowing for efficient engagement with target tissues and modulation of metabolic pathways scbt.com.

The β3-adrenoceptor, approximately 408 amino acids in size, is primarily expressed in adipose tissue, but also found in the gallbladder, urinary bladder, and gastrointestinal tract abcam.comtocris.comrjme.ro.

Downstream Signaling Pathways

Activation of the β3-adrenoceptor by CL-316243 initiates a series of intracellular signaling events, primarily involving G-protein coupling and the subsequent activation of adenylyl cyclase.

The β3-adrenoceptor belongs to the G protein-coupled receptor 1 family and mediates the catecholamine-induced activation of adenylyl cyclase through the action of G proteins abcam.comrndsystems.com. Upon binding to ligands like CL-316243, the β3-adrenoceptor activates Gs proteins, leading to the activation of adenylyl cyclase and a consequent increase in intracellular cyclic AMP (cAMP) levels abcam.comnih.govphysiology.org. This increase in cAMP is a crucial step in the regulation of lipid metabolism and energy storage abcam.com.

While primarily coupling to Gs proteins, β3-adrenoceptors can also couple to Gi proteins in certain cell types, which can inhibit adenylyl cyclase activation nih.govfrontiersin.org. Studies using pertussis toxin (PTX), which inactivates trimeric G-proteins, have shown that Gi-coupling of β3-adrenoceptors can occur in mouse heart in response to agonists like CL-316243, and this coupling can mediate effects such as the inhibition of Ca2+ channels nih.gov. However, the effect of PTX on cAMP accumulation stimulated by CL-316243 has not always been statistically significant in some studies frontiersin.org.

The increased intracellular cAMP levels, a direct result of adenylyl cyclase activation, lead to the activation of protein kinase A (PKA) physiology.orgnih.govbioscientifica.com. PKA activation is central to many of the metabolic effects observed with CL-316243. PKA, in turn, phosphorylates various downstream targets, including hormone-sensitive lipase (B570770) (HSL) nih.govjci.orgmdpi.compnas.org.

Phosphorylation of HSL at specific serine residues (e.g., Ser563 and Ser660) by PKA is a key event that promotes adipocyte lipolysis, leading to the release of free fatty acids (FFAs) and glycerol (B35011) physiology.orgjci.orgmdpi.compnas.org. CL-316243 has been shown to induce a transient lipolytic response, with HSL phosphorylation peaking rapidly post-stimulation mdpi.com. This process is crucial for the mobilization of stored fat annualreviews.org.

In addition to HSL phosphorylation, PKA activation also influences gene transcription, notably through the phosphorylation of transcription factors like CREB and ATF nih.govbioscientifica.comjci.org. This transcriptional regulation contributes to the expression of genes involved in thermogenesis, such as uncoupling protein 1 (UCP1) and peroxisome proliferator-activated receptor gamma coactivator-1α (PGC-1α) physiology.orgpnas.orgnih.govkoreamed.org.

The following table illustrates the key components and outcomes of the cAMP-dependent signaling cascade activated by CL-316243:

Signaling ComponentEffect of CL-316243 ActivationOutcome/Function
Adenylyl CyclaseActivationIncreased cAMP production abcam.comnih.govphysiology.org
Cyclic AMP (cAMP)Increased levelsActivates PKA physiology.orgnih.govbioscientifica.com
Protein Kinase A (PKA)ActivationPhosphorylates HSL and other targets nih.govjci.orgmdpi.compnas.org
Hormone-Sensitive Lipase (HSL)Phosphorylation (e.g., Ser563, Ser660)Promotes adipocyte lipolysis, releasing FFAs and glycerol physiology.orgjci.orgmdpi.compnas.org
UCP1, PGC-1α mRNAIncreased expressionInvolved in thermogenesis and mitochondrial biogenesis physiology.orgpnas.orgnih.govkoreamed.org

CL-316243's effects are also modulated by interactions with other intracellular signaling molecules and pathways. Phosphodiesterases (PDEs) play a role in regulating cAMP levels by hydrolyzing it, thereby influencing the duration and intensity of PKA signaling nih.gov. For instance, alterations to the expression or activity of PDE3B can affect cAMP production stimulated by CL-316243 jci.org. Inhibition of phosphodiesterase activity can reduce cAMP hydrolysis, thereby increasing PKA activation and HSL phosphorylation upon β-adrenergic stimulation nih.gov.

CL-316243 has been shown to activate AMP-activated protein kinase (AMPK) koreamed.orgphysiology.orgnih.govcuni.cz. This activation is evidenced by increased phosphorylation of AMPK on Thr172 physiology.orgcuni.cznih.gov. AMPK is a downstream molecule of β3-adrenoceptors and promotes the "browning" process of white adipose tissue and improves insulin (B600854) sensitivity koreamed.org. The activation of AMPK by CL-316243 is linked to increased expression of PGC-1α koreamed.orgnih.govnih.gov. PGC-1α is a major regulator of mitochondrial biogenesis and oxidative metabolism oup.combiorxiv.org. CL-316243-induced increases in PGC-1α expression can be blocked by AMPK antagonists, suggesting that CL-316243 increases PGC-1α protein expression via AMPK nih.govnih.gov.

Furthermore, CL-316243 treatment has been observed to increase the content of mitochondrial enzymes and the expression of UCP1 in white adipose tissue, leading to a marked remodeling characterized by the appearance of multilocular fat cells nih.govresearchgate.net. This "browning" process is most prominent in inguinal subcutaneous adipose tissue and is paralleled by reductions in adiposity and increases in energy expenditure nih.gov. Mitochondrial biogenesis is induced by CL-316243 administration, and its sustained maintenance is essential for the induction and maintenance of beige adipocytes nih.gov.

CL-316243 also activates extracellular signal-regulated kinase (ERK) phosphorylation in adipocytes, which occurs in parallel with HSL activity mdpi.com. While AMPK phosphorylation generally remains unchanged or is attenuated in conditions of reduced lipolysis, the induction of PKA-targeted genes is often intact or even increased mdpi.comphysiology.orgnih.gov.

Cellular Responses

CL-316243 exerts its metabolic effects through a series of intricate cellular responses within adipose tissues, particularly white adipose tissue (WAT) and brown adipose tissue (BAT).

Adipocyte Lipolysis Stimulation

CL-316243 is a well-established stimulant of adipocyte lipolysis, the process by which triglycerides stored in lipid droplets are hydrolyzed into glycerol and free fatty acids. medchemexpress.commdpi.com This compound, acting as a selective β3-adrenoreceptor agonist, triggers a transient lipolytic response, characterized by enhanced glycerol release. mdpi.com In vitro studies using differentiated 3T3-L1 adipocytes demonstrated that stimulation with 1 µM CL-316243 led to a rapid increase in glycerol release. mdpi.com

The mechanistic basis for this lipolytic effect involves the activation of hormone-sensitive lipase (HSL), a key enzyme in triglyceride hydrolysis. CL-316243 promotes HSL activation through distinct phosphorylation events at Ser563 and Ser660, primarily mediated by protein kinase A (PKA). mdpi.com Additionally, activation of the extracellular signal-regulated kinase (ERK) pathway is observed, contributing to HSL activation. mdpi.com While HSL phosphorylation peaks rapidly around 5 minutes post-stimulation, ERK phosphorylation typically appears around 30 minutes. mdpi.com In vivo, intraperitoneal administration of CL-316243 (1.0 mg/kg) has been shown to elevate plasma glycerol levels, consistent with its lipolytic action. mdpi.com

Genetic factors can modulate the lipolytic response to CL-316243. For instance, in adipocytes with TET (ten-eleven translocation) protein deficiency, β-adrenergic signaling is more potently activated, leading to higher levels of phosphorylated PKA substrates and HSL, and significantly increased rates of lipolysis as evidenced by enhanced release of glycerol and free fatty acids. pnas.org Conversely, certain factors like high-mobility group box 1 (HMGB1) have been found to exert anti-lipolytic effects, partially inhibiting CL-316243-induced HSL activation by reducing PKA-mediated phosphorylation and attenuating ERK signaling without affecting upstream cyclic AMP levels. mdpi.com

Thermogenesis Induction in Brown Adipocytes

Studies in rats demonstrated that chronic CL-316243 treatment resulted in marked hypertrophy of interscapular BAT, accompanied by a three- to fourfold increase in the content of UCP and cytochrome oxidase. nih.gov While the total amount of UCP per mitochondrion remained unchanged, the mitochondria themselves appeared smaller. nih.gov In white adipose tissue (WAT), particularly inguinal white adipose tissue (iWAT), CL-316243 treatment robustly increases UCP1 protein, which is often undetectable in saline-treated controls, indicating a significant thermogenic activation. researchgate.net Furthermore, CL-316243 treatment has been shown to increase oxygen consumption rate and proton leak in adipocytes, reflecting enhanced thermogenic activity. pnas.org The activation of pannexin-1 channels in brown adipocytes has also been implicated as playing a critical role in β3-adrenoceptor-induced thermogenic gene expression. nih.gov

The impact of CL-316243 on resting metabolic rate in rats, as observed in studies, can be summarized as follows:

Table 1: Effect of CL-316243 on Resting Metabolic Rate in Zucker Rats

Rat PhenotypeIncrease in Resting Metabolic Rate (% per kg body weight)
Lean55% dovepress.com
Obese96% dovepress.com

In addition to systemic metabolic rate, CL-316243 significantly impacts key thermogenic proteins in BAT:

Table 2: Fold Increase in Thermogenic Protein Content in Interscapular BAT Following Chronic CL-316243 Treatment in Rats

ProteinFold Increase
Uncoupling Protein (UCP)3-4 nih.gov
Cytochrome Oxidase3-4 nih.gov

Adipocyte Differentiation and Phenotypic Transitions

CL-316243 is a potent inducer of white adipose tissue (WAT) remodeling, a process that involves significant changes in adipocyte morphology and function. researchgate.netnih.govphysiology.org A key aspect of this remodeling is the fragmentation of large, unilocular lipid droplets characteristic of white adipocytes into smaller, multilocular lipid vacuoles. nih.govnih.gov This leads to the appearance of multilocular adipocytes within depots that are typically composed almost exclusively of unilocular white adipocytes, such as mesenteric, inguinal, epididymal, and retroperitoneal WAT. nih.govresearchgate.netjst.go.jp This phenomenon is commonly referred to as the "browning" of WAT, signifying the emergence of brown-like or "beige" adipocytes within white fat depots. researchgate.netplos.orgnih.govnii.ac.jpnih.gov

Beyond morphological changes, CL-316243 can also induce cellular proliferation among stromal cells and multilocular adipocytes in WAT, contributing to the expansion of thermogenic capacity. nih.govphysiology.org Recent research suggests that β3-adrenoceptor activation by CL-316243 promotes the adrenergic reprogramming or priming of vascular mural progenitor cells, steering them towards beige differentiation. biorxiv.org This indicates a profound relationship between mature adipocytes and mural cells in the context of cold acclimation and beige adipogenesis. biorxiv.org However, the ability of β3-adrenoceptor agonists to induce brown adipocytes in WAT can vary significantly between different mouse strains. frontiersin.org Genetic factors, such as sestrin2 deficiency, have been shown to block CL-316243-mediated fat browning in inguinal white adipose tissue (iWAT). koreamed.org

Gene Expression Regulation (e.g., Ucp1, Dio2, Pparα, Fatty Acid Oxidation Genes)

CL-316243 significantly regulates the expression of a wide array of genes critical for adipocyte function, thermogenesis, and metabolic activity.

Uncoupling Protein 1 (Ucp1): A primary target, Ucp1 mRNA and protein levels are strongly induced by CL-316243 in both brown adipose tissue (BAT) and in beige adipocytes emerging within white adipose tissue (WAT). pnas.orgresearchgate.netnih.govnih.govresearchgate.netplos.orgnii.ac.jpnih.govfrontiersin.orgkoreamed.orglife-science-alliance.orgnih.govresearchgate.netdiabetesjournals.org This induction is central to the thermogenic effects of the compound. For instance, acute treatment with CL-316243 (0.5 µM for 3 hours) induced Ucp1 gene expression in most brown adipocyte clonal cell lines. life-science-alliance.org In primary adipocytes, CL-316243 (or forskolin) treatment for 6 hours increased Ucp1 mRNA expression by 29-fold (or 39-fold) compared to controls. nii.ac.jp

Deiodinase 2 (Dio2): This enzyme, crucial for thyroid hormone activation, is consistently upregulated by CL-316243 in BAT and inguinal white adipose tissue (iWAT), contributing to enhanced thermogenesis. plos.orgnih.govresearchgate.netdiabetesjournals.org

Peroxisome Proliferator-Activated Receptor alpha (Pparα): Upregulation of Pparα and its target genes is temporally correlated with the elevated catabolic activity of WAT induced by CL-316243, suggesting its involvement in coordinating the gene program that enhances WAT catabolism. nih.govphysiology.org Additionally, perilipin 3 (Plin3) deficiency has been shown to stimulate Pparα activation, contributing to enhanced thermogenesis. diabetesjournals.org

Fatty Acid Oxidation Genes: CL-316243 treatment leads to the upregulation of genes involved in fatty acid oxidation and mitochondrial electron transport activity. nih.govphysiology.orgplos.orgnii.ac.jp Examples include Cpt2, Scad, Vlcad, and Hadha, which are components of the mitochondrial fatty acid oxidation pathway. plos.org Fatty acid oxidation itself is essential for thermogenesis and the expression of thermogenic genes in response to β3-adrenergic stimulation. nih.gov

PGC-1α (PPARγ coactivator-1α): This key transcriptional coactivator, a major regulator of mitochondrial biogenesis and oxidative phosphorylation, is highly induced in BAT upon cold exposure, a process mediated via sympathetic nervous system (SNS) stimulation and the cAMP-PKA pathway. frontiersin.org Its expression is also increased in CL-316243-treated iWAT. koreamed.orgresearchgate.net

Other Genes: Other genes such as Cidea (Cell Death-Inducing DFFA-Like Effector A) and Elovl3 (Elongation of Very Long Chain Fatty Acids Protein 3) are also induced in iWAT and BAT, respectively, by CL-316243. plos.orgdiabetesjournals.org Gpr120 (G protein-coupled receptor 120) levels are also elevated in BAT following CL-316243 administration. researchgate.net

The induction of Ucp1 mRNA expression by CL-316243 in primary adipocytes is a significant finding:

Table 3: Effect of CL-316243 on Ucp1 mRNA Expression in Primary Adipocytes

Treatment (6 hours)Fold Increase in Ucp1 mRNA Expression (vs. Control)
Control1 (Baseline)
CL-31624329 nii.ac.jp
Forskolin39 nii.ac.jp

Mitochondrial Biogenesis and Oxidative Capacity

CL-316243 is a potent stimulator of mitochondrial biogenesis and enhances the oxidative capacity of adipocytes. nih.govnih.govphysiology.orgnih.govkoreamed.org This increased mitochondrial content and activity are observed across various adipose depots, including white and brown adipose tissues. researchgate.netresearchgate.netkoreamed.org

The induction of mitochondrial biogenesis by CL-316243 is strongly correlated with the upregulation of genes involved in fatty acid oxidation and mitochondrial electron transport activity, indicating a coordinated increase in the cell's capacity for oxidative metabolism. nih.govphysiology.org This enhanced oxidative capacity is reflected in increased oxygen consumption rates (OCR) and proton leak in adipocytes treated with CL-316243. pnas.orglife-science-alliance.org

Genetic factors can influence this response. For instance, the genetic ablation of prostaglandin (B15479496) E receptor subtype 4 (EP4) has been shown to amplify the increase in mitochondrial biogenesis and oxidative capacity in white adipose tissue (WAT) induced by CL-316243. nih.gov Conversely, sestrin2 deficiency can block the CL-316243-mediated mitochondrial biogenesis in inguinal white adipose tissue (iWAT). koreamed.org The ability of adipocytes to perform fatty acid oxidation is crucial for both basal thermogenesis and the full expression of thermogenic genes following β3-adrenergic stimulation, highlighting the integral role of mitochondrial function in CL-316243's effects. nih.gov

Systemic Metabolic Effects and Homeostasis Regulation

Glucose Homeostasis Modulation

CL-316243 has been shown to have a profound impact on the regulation of glucose within the body. Its effects are multifaceted, involving reductions in blood glucose concentrations, enhancements in insulin (B600854) function, promotion of glucose uptake in specific tissues, and suppression of glucose production by the liver. nih.govresearchgate.net

Blood Glucose Concentration Reduction

Treatment with CL-316243 has been observed to cause a rapid and significant decrease in blood glucose levels. physiology.org This effect is closely linked to its ability to stimulate insulin secretion. nih.govnih.gov Studies in various animal models have consistently demonstrated the glucose-lowering capabilities of this compound. For instance, in obese mice, administration of CL-316243 has been shown to decrease hyperglycemia. nih.gov However, it has been noted that the glucose-lowering effects of CL-316243 may diminish with repeated use. nih.gov

Insulin Secretion and Sensitivity Enhancement (Insulin-Mediated Glucose Disposal)

CL-316243 enhances insulin-mediated glucose disposal. nih.gov The compound has been found to increase plasma insulin levels, which in turn contributes to the reduction of blood glucose. physiology.org The mechanism for this is thought to be secondary to the increase in circulating fatty acids, which are known to stimulate insulin secretion. nih.govnih.gov Furthermore, chronic treatment with CL-316243 has been shown to improve whole-body insulin sensitivity. grafiati.com This is evidenced by hyperinsulinemic-euglycemic clamp studies, which have demonstrated enhanced insulin action in both the liver and adipose tissue following treatment. grafiati.com Some research suggests that CL-316243 may also directly stimulate insulin secretion via β3-adrenergic action in the pancreas. scispace.com

Tissue-Specific Glucose Uptake (e.g., Adipose Tissue, Skeletal Muscle)

The administration of CL-316243 leads to an increase in glucose uptake in a tissue-specific manner. A notable observation is the enhanced basal and insulin-stimulated glucose uptake in both white and brown adipose tissue. nih.gov Interestingly, this effect on glucose uptake does not appear to extend to skeletal muscle. nih.gov The increase in glucose uptake in adipose tissue is associated with an increase in the expression of glucose transporter 4 (GLUT4) and its corresponding mRNA in subcutaneous and brown adipose tissue. researchgate.net In brown adipocytes, CL-316243 has been shown to induce a potent increase in GLUT1 mRNA and a decrease in GLUT4 mRNA, suggesting a complex regulatory mechanism on glucose transporter expression. oup.com

Impact of CL-316243 on Tissue-Specific Glucose Uptake
TissueEffect on Glucose UptakeAssociated Changes in Glucose Transporters
White Adipose Tissue (WAT)Increased basal and insulin-stimulated uptake nih.govIncreased GLUT4 expression and mRNA in subcutaneous WAT researchgate.net
Brown Adipose Tissue (BAT)Increased basal and insulin-stimulated uptake nih.govIncreased GLUT4 expression and mRNA researchgate.net, Increased GLUT1 mRNA, Decreased GLUT4 mRNA oup.com
Skeletal MuscleUnaltered nih.gov-

Lipid Metabolism Regulation

The effects of CL-316243 on glucose homeostasis are intricately linked to its profound impact on lipid metabolism. As a potent β3-adrenoceptor agonist, it is a powerful stimulant of lipolysis in adipocytes. medchemexpress.com

Plasma Free Fatty Acid and Glycerol (B35011) Dynamics

Effect of CL-316243 on Plasma Metabolites
MetaboliteObserved ChangeReference
Plasma Free Fatty Acids~3 to 4-fold increase physiology.org
Plasma Glycerol~3 to 4-fold increase physiology.org

Energy Balance and Expenditure

CL-316243 significantly alters the body's energy balance, primarily by increasing the amount of energy it expends. This is a key mechanism behind its metabolic effects.

Administration of CL-316243 consistently leads to a rapid and robust increase in whole-body energy expenditure. nih.gov This effect has been observed across various animal models and experimental conditions. nih.govnih.gov Chronic treatment has been shown to elevate 24-hour energy expenditure, largely by increasing the resting metabolic rate. nih.gov This means the body burns more calories even when at rest. The increased energy expenditure is a direct consequence of the compound's thermogenic properties. researchgate.net

The primary mechanism by which CL-316243 increases energy expenditure is through the activation of non-shivering thermogenesis. nih.gov This process generates heat independently of muscle contraction (shivering) and occurs predominantly in brown adipose tissue (BAT). youtube.com

CL-316243 binds to β3-adrenoceptors on brown adipocytes, initiating a signaling cascade that leads to the activation of a unique protein called Uncoupling Protein 1 (UCP1). nih.govbiologists.com UCP1 resides in the inner mitochondrial membrane and acts to uncouple the process of oxidative phosphorylation. nih.gov Instead of the energy from substrate oxidation being used to produce ATP, it is dissipated as heat. youtube.com Treatment with CL-316243 results in a marked hypertrophy of BAT and a three- to fourfold increase in UCP1 content, significantly boosting the tissue's heat-producing capacity. nih.gov This activation of BAT is a key factor in the compound's metabolic effects. nih.gov

Table 3: Thermogenic Effects of CL-316243

Parameter Effect Model Reference
24-h Energy Expenditure Increased Rats nih.gov
Oxygen Consumption Increased Mice researchgate.net
Heat Production Increased Mice researchgate.net
BAT UCP1 Content Increased 3- to 4-fold Rats nih.gov

| Interscapular BAT Temperature | Increased | Rats | nih.gov |

The respiratory quotient (RQ), also known as the respiratory exchange ratio (RER), is the ratio of carbon dioxide produced to oxygen consumed. It serves as an indicator of which fuel source—carbohydrates or fats—is being predominantly metabolized. An RQ value of 1.0 indicates pure carbohydrate oxidation, while a value around 0.7 indicates pure fat oxidation.

Studies measuring metabolic rates have shown that administration of CL-316243 causes a decrease in the respiratory quotient. researchgate.net This shift to a lower RQ signifies a metabolic reorientation towards greater reliance on fatty acids as the primary fuel source for the increased energy expenditure. researchgate.netresearchgate.net This finding is consistent with the observed increases in lipolysis and fatty acid oxidation.

Adipose Tissue Biology and Remodeling

Brown Adipose Tissue (BAT) Physiology

Brown adipose tissue is a specialized organ for non-shivering thermogenesis, a process critical for maintaining body temperature. CL-316243 potently stimulates BAT, leading to a cascade of physiological changes from metabolic activation to structural hypertrophy.

BAT Metabolic Activation and Glucose Uptake ([18F]FDG PET/CT Analysis)

The metabolic activation of BAT by CL-316243 is robustly demonstrated through imaging techniques such as [18F]fluorodeoxyglucose ([18F]FDG) positron emission tomography/computed tomography (PET/CT). Administration of CL-316243 leads to a dramatic and consistent increase in glucose uptake in BAT depots. nih.gov Studies in mice have quantified this effect, showing a five-fold increase in the [18F]FDG standard uptake value (SUV) in interscapular BAT compared to placebo-treated controls. nih.govescholarship.org Another investigation reported a remarkable 440% rise in [18F]FDG uptake in BAT following stimulation with the compound. snmjournals.org

Interestingly, while CL-316243 is a known activator of thermogenesis, the initial surge in glucose uptake it induces appears to be independent of Uncoupling Protein 1 (UCP1), the key protein for thermogenesis. nih.gov Research indicates that this acute glucose uptake is not a secondary effect of heat production but is governed by a distinct cellular signaling pathway mediated through the mammalian target of rapamycin (B549165) (mTOR). nih.gov Despite the potential for desensitization of β-adrenergic responses with prolonged treatment, studies show that chronic administration of CL-316243 increases the content of the glucose transporter GLUT4 and its corresponding mRNA in BAT, supporting sustained glucose uptake capabilities. nih.govnih.gov

Table 1: Effect of CL-316243 on [18F]FDG Uptake in Brown Adipose Tissue

ParameterObservationReference
[18F]FDG SUV Increase (vs. Placebo)~5-fold nih.gov, escholarship.org
[18F]FDG Uptake Increase440% snmjournals.org
Underlying MechanismUCP1-independent, mTOR pathway-mediated nih.gov
Effect on Glucose Transporters (Chronic)Increased GLUT4 and GLUT4 mRNA nih.gov

BAT Hypertrophy and Mass Accumulation

Chronic exposure to CL-316243 induces significant hypertrophy of brown adipose tissue. nih.gov This structural enlargement is characterized by a substantial increase in mitochondrial content. Biochemical analyses have shown that the amount of mitochondrial protein in BAT can double in rats treated with CL-316243. physiology.orgnih.gov This is accompanied by a three- to four-fold increase in the tissue's content of key mitochondrial components like UCP1 and cytochrome oxidase. nih.gov

The hypertrophy stimulated by CL-316243 is distinct from the physiological adaptation to cold. While cold exposure leads to both hypertrophy and hyperplasia (an increase in cell number), the growth of BAT in response to CL-316243 occurs without a significant change in the total DNA content, indicating an absence of cellular proliferation. nih.govphysiology.org

Uncoupling Protein 1 (UCP1)-Dependent Thermogenesis in BAT

CL-316243 functions as a potent trigger for UCP1-dependent thermogenesis. nih.govtandfonline.com By activating β3-adrenergic receptors, it initiates a signaling cascade that leads to the transcriptional activation of thermogenic genes, most notably Ucp1. researchgate.net This results in a robust increase in the amount of UCP1 protein within the mitochondria of brown adipocytes. researchgate.net The activation of UCP1 uncouples mitochondrial respiration from ATP synthesis, dissipating the proton gradient as heat and thereby increasing energy expenditure. nih.govtandfonline.comnih.gov This mechanism is central to the thermogenic function of BAT.

White Adipose Tissue (WAT) Browning and Beiging

Beyond its effects on classical brown fat, CL-316243 profoundly remodels white adipose tissue, which is primarily an energy storage organ. It induces a phenomenon known as "browning" or "beiging," where white fat depots acquire characteristics of brown fat.

Induction and Recruitment of Beige Adipocytes in WAT Depots

CL-316243 is a standard laboratory tool for inducing the browning of white fat. frontiersin.orgresearchgate.net This process involves the emergence and recruitment of "beige" or "brite" (brown-in-white) adipocytes within WAT depots. frontiersin.orgfrontiersin.org These beige cells are thermogenically competent, and their induction is a hallmark of WAT remodeling. The appearance of these cells is strongly correlated with the expression of UCP1 in tissues that are normally low in or devoid of this protein. researchgate.netnih.gov Research comparing different stimuli has shown that administration of CL-316243 induces the browning of white fat to a degree similar to that seen with chronic cold exposure. frontiersin.orgresearchgate.net

WAT Remodeling and Structural Alterations (e.g., Shrinkage, Multilocular Cell Appearance)

Treatment with CL-316243 results in extensive structural remodeling of white adipose tissue depots. nih.govtandfonline.comnih.gov Macroscopically, this is observed as a reduction in the total mass of WAT depots. nih.gov At the cellular level, the large, unilocular lipid droplets that characterize white adipocytes shrink significantly in size. tandfonline.comnih.gov

A defining feature of this remodeling is the appearance of numerous multilocular, mitochondria-rich adipocytes within the white fat pads. nih.govphysiology.orgnih.govtandfonline.comresearchgate.net Morphological and cell-tracking studies have demonstrated that a significant portion of these multilocular cells arise directly from the transdifferentiation of mature, unilocular white adipocytes. physiology.orgnih.gov This cellular transformation is accompanied by a dramatic increase in mitochondrial biogenesis, with some studies reporting a 10-fold increase in mitochondrial protein recovered from WAT of treated animals. physiology.orgnih.gov

Table 2: CL-316243-Induced Remodeling of White Adipose Tissue

ParameterObservationReference
Cellular MorphologyAppearance of multilocular, mitochondria-rich cells physiology.org, nih.gov, researchgate.net
Cell OriginTransdifferentiation of unilocular white adipocytes physiology.org, nih.gov
Adipocyte SizeShrinkage of white adipocytes tandfonline.com, nih.gov
Mitochondrial ContentUp to 10-fold increase in mitochondrial protein physiology.org, nih.gov
Key Protein InductionExpression of UCP1 researchgate.net, nih.gov

Transcriptomic and Proteomic Signatures During WAT Browning

The administration of the selective β3-adrenergic receptor agonist CL-316243 is a potent inducer of the "browning" of white adipose tissue (WAT), a process characterized by the emergence of brown-like adipocytes (termed beige or brite adipocytes) within white fat depots. This transformation is underpinned by profound changes in gene and protein expression, shifting the tissue's metabolic function from energy storage to energy expenditure.

Transcriptomic analyses have revealed a complex and widespread reprogramming of the genetic landscape in WAT following treatment with CL-316243. nih.govnih.gov RNA-sequencing studies on inguinal white adipose tissue (iWAT) in mice treated with CL-316243 show a significant upregulation of genes central to thermogenesis and mitochondrial function. nih.govnih.gov The most prominent of these is Uncoupling Protein 1 (Ucp1), the hallmark gene of brown and beige adipocytes that uncouples cellular respiration from ATP synthesis to dissipate energy as heat. researchgate.netfrontiersin.org Alongside Ucp1, there is a coordinated induction of other key thermogenic and mitochondrial genes, including Cidea, Elvol3, and Peroxisome proliferator-activated receptor-γ co-activator-1α (Pgc-1α). nih.govendocrine-abstracts.org

Comparative transcriptome profiling reveals both common and distinct molecular signatures when comparing CL-316243-induced browning to cold-exposure-induced browning. nih.govdntb.gov.ua Both stimuli strongly activate mitochondrial gene programs, particularly those related to oxidative phosphorylation and the TCA cycle, to fuel thermogenesis. nih.govfrontiersin.org However, CL-316243 treatment appears to trigger a broader spectrum of metabolic responses. nih.gov KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway analysis indicates that while both stimuli mobilize lipid metabolism, CL-316243 uniquely enriches pathways for pyruvate (B1213749) and carbohydrate metabolism. nih.govresearchgate.net This suggests that β3-adrenergic activation by CL-316243 may utilize a wider range of substrates for energy production compared to cold exposure alone. nih.gov

Furthermore, transcriptomic studies have identified novel regulators of this process, including long noncoding RNAs (lncRNAs). For instance, the lncRNA Blnc1 is significantly upregulated in WAT upon CL-316243 treatment and is shown to be a key driver of the thermogenic program. nih.gov Downregulated gene programs following CL-316243 administration are often associated with inflammation, with a notable decrease in immune response pathways and complement and coagulation cascades. nih.govfrontiersin.org

Gene Category Upregulated Genes/Pathways Downregulated Genes/Pathways Reference
Thermogenesis Ucp1, Cidea, Pgc-1α, Elvol3- nih.govfrontiersin.orgendocrine-abstracts.org
Mitochondrial Function Oxidative Phosphorylation, TCA Cycle- nih.gov
Substrate Metabolism Lipid Metabolism, Pyruvate Metabolism, Carbohydrate Metabolism- nih.govresearchgate.net
Immune Response -Complement and Coagulation Cascades, Inflammatory Pathways nih.govfrontiersin.org
Regulatory RNAs Blnc1 (lncRNA)- nih.gov

From a proteomic and lipidomic perspective, the changes are equally dramatic. The increased gene expression translates directly to higher protein levels of UCP1 and other mitochondrial enzymes. researchgate.netfrontiersin.org The tissue remodeling is also evident in the lipid profile of the adipose depots. Lipidomics analysis reveals that β3-adrenergic stimulation with CL-316243 causes significant alterations in the lipid composition of both visceral and subcutaneous WAT. mdpi.com A key finding is the substantial elevation of cardiolipins, which are signature phospholipids (B1166683) of the inner mitochondrial membrane essential for mitochondrial structure and function. mdpi.com This increase in cardiolipin (B10847521) content is consistent with the observed mitochondrial biogenesis that is a hallmark of WAT browning. mdpi.com

Adipocyte Plasticity and Transdifferentiation

The phenomenon of WAT browning induced by CL-316243 is a prime example of adipocyte plasticity, wherein mature white adipocytes can undergo a profound change in their phenotype and function, a process known as transdifferentiation. researchgate.net CL-316243, through its activation of the β3-adrenergic receptor, initiates a signaling cascade that causes unilocular white adipocytes, which are characterized by a single large lipid droplet, to transform into multilocular beige adipocytes that resemble classical brown adipocytes. endocrine-abstracts.orgresearchgate.net

This transdifferentiation process involves distinct morphological and functional changes. Histological examination of WAT from animals treated with CL-316243 shows a marked decrease in the size of individual adipocytes and the appearance of cells containing multiple small lipid droplets. researchgate.netresearchgate.net Ultrastructurally, these newly formed beige adipocytes are packed with a high density of mitochondria rich in cristae, which is a characteristic feature of thermogenically active brown fat. researchgate.net

In vitro studies using preadipocyte cell lines, such as 3T3-L1, have further elucidated this process. When mature 3T3-L1 white adipocytes are treated with CL-316243, they transdifferentiate into cells with a brown adipocyte-like phenotype. endocrine-abstracts.org This change is confirmed by the increased expression of brown fat-specific markers like UCP1 and PGC-1α, alongside a decrease in white adipocyte markers. endocrine-abstracts.org This demonstrates that the commitment of a cell to a white adipocyte lineage is not necessarily terminal and can be reversed or redirected toward a thermogenic phenotype under appropriate stimulation. researchgate.netmdpi.com

The activation of the β3-adrenergic receptor by CL-316243 leads to an increase in intracellular cyclic AMP (cAMP) levels. mdpi.com This acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates multiple downstream targets that drive the expression of the thermogenic gene program, including the key transcriptional co-activator PGC-1α. mdpi.com This signaling pathway is central to the transdifferentiation of white adipocytes into beige adipocytes, highlighting the remarkable plasticity of the adipose organ in response to specific pharmacological stimuli. researchgate.netnih.gov

Feature White Adipocyte (Pre-Transdifferentiation) Beige Adipocyte (Post-CL-316243 Transdifferentiation) Reference
Morphology Unilocular (single large lipid droplet)Multilocular (multiple small lipid droplets) endocrine-abstracts.orgresearchgate.net
Mitochondria Fewer, less dense cristaeNumerous, densely packed with cristae researchgate.net
Key Gene Expression Low Ucp1, Low Pgc-1αHigh Ucp1, High Pgc-1α endocrine-abstracts.org
Primary Function Energy StorageEnergy Expenditure (Thermogenesis) nih.govmdpi.com

Organ Specific Physiological Effects Beyond Adipose Tissue

Hepatic Metabolic Responses (e.g., Triglyceride Content, Fatty Acid Oxidation Genes)

CL-316243 significantly influences hepatic metabolism, affecting lipid levels, insulin (B600854) sensitivity, and gene expression related to fatty acid oxidation and glucose homeostasis. Treatment with CL-316243 has been shown to lower serum and hepatic lipid levels, including triglycerides (TG) and free fatty acids (FA), in models such as type 2 diabetic MKR mice physiology.org. For instance, in MKR mice, serum TG levels were reduced from 148 ± 14.7 mg/dl to 60 ± 21.3 mg/dl, and serum FA levels decreased from 0.4 ± 0.03 to 0.2 ± 0.03 mM after treatment physiology.org. Liver TG content also saw a significant reduction of approximately 38% in MKR mice following CL-316243 administration, correlating with a roughly 37% reduction in in vivo TG secretion rate physiology.org.

However, some studies indicate that CL-316243 can also lead to increased liver triglyceride content, particularly at higher doses or in specific models like monosodium L-glutamate (MSG)-induced obese mice or under acute administration conditions fourwaves.comnih.govdiabetesjournals.orgbiorxiv.org. For example, in high sucrose (B13894) diet-fed Pnpla3I148M mice, CL-316243 treatment led to elevated plasma free fatty acids (FFA) and increased hepatic triglyceride diabetesjournals.orgbiorxiv.org.

CL-316243 treatment has been observed to enhance hepatic insulin sensitivity and increase glycogen (B147801) synthesis rates in the liver, particularly in MKR mice physiology.org. Gene expression analysis in the liver has revealed the upregulation of glycogenolysis, gluconeogenesis, lipogenesis, and fatty acid oxidation pathways following CL-316243 administration fourwaves.com. Conversely, insulin signaling in the liver was found to be downregulated in response to CL-316243 fourwaves.com. The compound also restores the expression of down-regulated peroxisomal fatty acid oxidation genes, such as ACAA1 and HSD17b4, in the liver of pre-diabetic MKR mice nih.govglpbio.com. The liver X receptor α (LXRα) has been identified as a mediator of hepatic G0S2 expression in response to acute stimulation of adipose lipolysis by CL-316243 jci.org.

Table 1: Hepatic and Serum Lipid Responses to CL-316243 in MKR Mice

ParameterBaseline (MKR Mice)Post-Treatment (MKR Mice with CL-316243)Change (%)Source
Serum Triglycerides (mg/dl)148 ± 14.760 ± 21.3-59.5% physiology.org
Serum Free Fatty Acids (mM)0.4 ± 0.030.2 ± 0.03-50% physiology.org
Liver Triglyceride ContentBaseline~38% decrease-38% physiology.org

Cardiovascular Systemic Responses (e.g., Heart Rate, Blood Pressure)

The cardiovascular effects of CL-316243 have been investigated, with varying observations depending on the species and experimental conditions. In human subjects, treatment with CL-316243 has been reported to have no significant effect on heart rate or blood pressure nih.gov. Similarly, in some rat models, CL-316243 showed little to no effect on heart rate or blood pressure nih.govics.orgcore.ac.uk.

However, in other rodent and canine models, increases in heart rate have been observed, which were often attributed to baroreflex activation secondary to peripheral vasodilation rather than direct β3-adrenoceptor-mediated chronotropic effects nih.govsnmjournals.org. For instance, in mice, CL-316243 increased heart rate by 23% and respiratory rate by 85% snmjournals.org. In dogs, positive chronotropic effects were observed but were abolished after sino-aortic denervation, indicating baroreflex activation nih.gov.

While generally not affecting blood pressure in healthy subjects, CL-316243 has been shown to reduce the development of hypertension in specific models, such as angiotensin II-infused mice, by promoting the browning of perivascular adipose tissue physiology.org. This suggests a potential beneficial role in certain hypertensive conditions, possibly through the restoration of the anti-contractile effect of perivascular adipose tissue physiology.orgbmj.com.

Central Nervous System Involvement (e.g., Anti-Stress Effects, Cognitive Modulation)

Research indicates that CL-316243 can exert effects on the central nervous system, particularly concerning cognitive function. Studies in aged mice have demonstrated that chronic CL-316243 treatment can improve cognitive outcomes, including spatial learning and memory, as assessed by tests like the radial arm water maze and Y-maze researchgate.netbiorxiv.orgresearchgate.netnih.gov. This cognitive improvement was not attributed to changes in motor function biorxiv.orgnih.gov.

Furthermore, CL-316243 treatment has been shown to improve neurovascular coupling responses and rescue brain glucose uptake in aged animals researchgate.netbiorxiv.orgresearchgate.net. In a triple transgenic mouse model of Alzheimer's disease (3xTg-AD), CL-316243 improved cognitive outcomes and rescued amyloid-beta (Aβ)-induced memory loss in chicks frontiersin.orgresearchgate.net. While β3-adrenoceptor mRNA has been documented in various brain regions, its levels are considerably lower than in adipose tissue biorxiv.org. Other β3-adrenoceptor agonists have also been reported to possess anxiolytic properties in rodents through modulation of neurotrophic and apoptotic pathways in hippocampal neurons biorxiv.org.

Immunomodulatory and Inflammatory Responses (e.g., Interleukin-6, TNF-α, MCP-1)

CL-316243 has been shown to induce immunomodulatory and inflammatory responses, particularly within adipose tissue. Acute treatment with CL-316243 can induce the expression of inflammatory markers and cause the extravasation of myeloid cells, including neutrophils, into white adipose tissue (WAT) physiology.orgnih.govnih.gov. This neutrophil infiltration is dependent on E-selectin but not P-selectin nih.gov.

The compound's administration leads to increased expression of various cytokines and chemokines. Specifically, increased levels of interleukin-1 beta (IL-1β), chemokine (C-C motif) ligand 2 (CCL2, also known as MCP-1), and tumor necrosis factor-alpha (TNF-α) have been observed in adipose tissue in response to CL-316243 nih.govnih.gov. The induction of CCL2/MCP-1 by CL-316243 is dependent on cyclooxygenase-2 (COX-2) and hormone-sensitive lipase (B570770) (HSL) activity physiology.orgnih.govnih.gov. While CL-316243 significantly induced CCL2/MCP-1 expression, its effect on IL-6 increase was not diminished by COX-2 inhibition nih.gov.

Interestingly, CL-316243's anti-diabetic effects have been linked to the suppression of TNF-α mRNA expression in white adipose tissue, suggesting a complex interplay between its metabolic and inflammatory actions nih.govfrontiersin.orgdovepress.com. The inflammatory response induced by CL-316243 is transient, with neutrophil infiltration and elevated inflammatory cytokine gene expression peaking after a single injection and declining with repeated administration nih.gov. The induction of chemokines like CXCL1, CXCL2, and CCL2 by CL-316243 appears to originate from adipocytes and is dependent on lipolysis and subsequent p38 activation nih.gov.

Table 2: Inflammatory Marker Responses to CL-316243

Inflammatory MarkerResponse to CL-316243Tissue/ContextSource
IL-1βIncreased expressionAdipose tissue nih.govnih.gov
CCL2 (MCP-1)Increased expressionAdipose tissue nih.govnih.gov
TNF-αIncreased expression; Suppression of mRNA linked to improved insulin resistanceAdipose tissue nih.govnih.govfrontiersin.orgdovepress.com
Neutrophil InfiltrationInducedAdipose tissue nih.govnih.gov
COX-2Increased mRNA and protein levelsAdipose tissue nih.gov

Research Methodologies and Experimental Models

In Vitro Experimental Approaches

In vitro methodologies provide controlled environments to investigate the direct effects of CL-316243 on specific cells and tissues, independent of systemic physiological influences. These models range from primary cell cultures to sophisticated biochemical and molecular assays.

Primary cell cultures of white and brown adipocytes are instrumental in studying the direct effects of CL-316243 on adipose tissue biology. In studies using primary cultures from Siberian hamsters, CL-316243 did not stimulate the proliferation of white or brown preadipocytes, an effect that was observed with the general beta-agonist isoproterenol, suggesting that preadipocyte proliferation is not mediated by β3-adrenergic pathways. nih.gov However, in differentiated white and brown adipocytes, CL-316243 effectively stimulated lipolysis. nih.govcore.ac.uk

A key finding is the differential effect of CL-316243 on the thermogenic properties of these cells. The compound significantly increased the content of Uncoupling Protein-1 (UCP-1), a protein specific to brown adipocytes and crucial for thermogenesis, in brown adipose tissue (BAT) cultures but not in white adipose tissue (WAT) cultures. nih.govcore.ac.uk Conversely, UCP-2 mRNA levels were increased by CL-316243 in both cell types. nih.gov Research on adipocytes from mouse inguinal white depots (iWA) has shown that for browning to occur, as indicated by UCP1 induction, a priming period with the PPARγ agonist rosiglitazone (B1679542) is required before CL-316243 treatment is effective. frontiersin.org

Cell TypeParameterEffect of CL-316243Finding
Siberian Hamster White & Brown PreadipocytesProliferationNo stimulationProliferation is not mediated via β3-adrenergic pathways. nih.gov
Differentiated Siberian Hamster White & Brown AdipocytesLipolysisStimulatedMaximum effect observed at 10 nM. nih.gov
Siberian Hamster Brown Adipocyte CulturesUCP-1 ContentLargely increasedIndicates induction of thermogenic properties. nih.gov
Siberian Hamster White Adipocyte CulturesUCP-1 ContentNo effectHighlights differential response between BAT and WAT. nih.gov
Siberian Hamster White & Brown Adipocyte CulturesUCP-2 mRNAIncreasedSuggests a broader role for UCP-2 in β3-AR stimulation. nih.gov
Siberian Hamster White & Brown Adipocyte CulturesCytochrome c oxidase (COx) activityNo increaseβ-adrenergic stimulation alone is insufficient for complete thermogenic adaptation in vitro. nih.gov
Mouse Inguinal White Adipocytes (iWA)UCP-1 mRNA InductionIncreased (after rosiglitazone priming)Substantial browning requires a combination of PPARγ and β3-AR activation. frontiersin.org

The 3T3-L1 cell line is a widely used model for studying adipogenesis and adipocyte function. Treatment of differentiated 3T3-L1 adipocytes with CL-316243 induces lipolysis, evidenced by a time-dependent increase in glycerol (B35011) release into the culture medium. researchgate.net This process is linked to the activation of key signaling molecules. For instance, CL-316243 has been shown to increase the phosphorylation of hormone-sensitive lipase (B570770) (HSL) at Ser563 and Ser660, which is critical for its lipolytic activity. researchgate.net

Furthermore, CL-316243 treatment leads to the phosphorylation and activation of 5'-AMP-activated protein kinase (AMPK) in 3T3-L1 adipocytes. nih.govnih.gov This activation appears to be dependent on fatty acid release, as inhibiting lipolysis attenuates the phosphorylation of AMPK. nih.gov Studies have also demonstrated that CL-316243 can induce the trans-differentiation of 3T3-L1 white adipocytes into cells with a brown adipocyte-like (beige/brite) phenotype. This "browning" is characterized by the appearance of multilocular lipid droplets and increased expression of thermogenic genes like UCP-1 and Peroxisome proliferator-activated receptor-γ co-activator-1α (PGC-1α). endocrine-abstracts.org

In vitro studies using isolated tissue strips have been crucial for understanding the effects of CL-316243 on smooth muscle contractility. In spontaneously contracting isolated rat detrusor strips, CL-316243 exhibits a concentration-dependent inhibitory effect. nih.govmedchemexpress.com The mean concentration required to inhibit 50% of the maximal response (IC50) was found to be approximately 2.65 nM. nih.govmedchemexpress.com This demonstrates the compound's potent ability to relax the bladder smooth muscle.

Further studies have explored how these effects vary with age. In rat bladder strips, contractions induced by both potassium chloride (KCl) and carbachol (B1668302) were more significantly attenuated by CL-316243 in samples from adolescent rats compared to aged rats. nih.govresearchgate.net These findings suggest that activation of the β3-adrenergic receptor by CL-316243 directly inhibits detrusor smooth muscle contractility. nih.gov

Biochemical assays are fundamental to quantifying the functional responses to CL-316243 at a subcellular level.

Lipolysis: The primary effect of CL-316243 on adipocytes is the stimulation of lipolysis. medchemexpress.com This is typically measured by quantifying the release of glycerol or non-esterified fatty acids (NEFAs) from cultured adipocytes or isolated adipose tissue. researchgate.netnih.gov For example, treating 3T3-L1 adipocytes with CL-316243 results in a significant, time-dependent increase in glycerol release. researchgate.net

cAMP Production: As a G-protein coupled receptor agonist, CL-316243's mechanism involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP). Assays measuring cAMP accumulation are used to determine the compound's agonistic activity. In Chinese Hamster Ovary (CHO) cells expressing β3-adrenoceptors, CL-316243 is a potent agonist with an EC50 (the concentration that gives half-maximal response) of 3 nM. medchemexpress.com Studies on membranes isolated from brown adipose tissue also show that CL-316243 stimulates adenylate cyclase activity in a concentration-dependent manner. researchgate.net

Enzyme Activities: The signaling cascade initiated by CL-316243 involves the activation of various enzymes. In adipocytes, this includes the activation of Protein Kinase A (PKA), which then phosphorylates and activates enzymes like hormone-sensitive lipase (HSL). nih.gov Additionally, CL-316243 has been shown to activate Mitogen-activated protein kinase (MAPK) and Phosphoinositide 3-kinase (PI3K) in rat white adipocytes. nih.gov Effects on metabolic enzymes, such as cytochrome c oxidase (an index of mitochondrial capacity), have also been assessed, although CL-316243 did not increase its activity in primary hamster adipocyte cultures. nih.gov

Assay TypeModel SystemKey Finding
Lipolysis 3T3-L1 AdipocytesTime-dependent increase in glycerol release upon CL-316243 treatment. researchgate.net
Differentiated White & Brown AdipocytesCL-316243 stimulates lipolysis with a maximum effect at 10 nM. nih.gov
cAMP Production CHO cells expressing β3-ARCL-316243 is a potent agonist with an EC50 of 3 nM. medchemexpress.com
Brown Adipose Tissue MembranesConcentration-dependent stimulation of adenylate cyclase activity. researchgate.net
Enzyme Activity Rat White AdipocytesActivation of MAPK and PI3K. nih.gov
3T3-L1 AdipocytesAttenuation of AMPK phosphorylation when lipolysis is inhibited. nih.gov

Molecular and cellular analysis techniques are used to investigate how CL-316243 alters gene and protein expression.

Quantitative PCR (qPCR): This technique has been widely used to measure changes in mRNA levels of key genes in response to CL-316243. Studies have shown that CL-316243 treatment significantly increases the expression of thermogenic genes such as UCP-1, PGC-1α, CIDEA, and DIO2 in adipocytes and adipose tissue. endocrine-abstracts.orgnih.govfrontiersin.org For instance, treating 3T3-L1 white adipocytes with CL-316243 leads to a marked increase in UCP-1 and PGC-1α mRNA, indicative of browning. endocrine-abstracts.org

Western Blot: Western blotting is used to detect and quantify specific proteins. This method has confirmed that CL-316243 increases the protein levels of UCP-1 in brown and browning white adipocytes. frontiersin.orgresearchgate.net It has also been essential for studying signaling pathways, showing increased phosphorylation of proteins like HSL, AMPK, and ERK1/2 following CL-316243 stimulation. researchgate.netnih.gov In studies of adipose tissue remodeling, Western blots have shown CL-316243 increases the content of mitochondrial enzymes. researchgate.netresearchgate.net

Immunohistochemistry (IHC) and Immunofluorescence (IF): These imaging techniques allow for the visualization of protein expression within cells and tissues. IHC has been used to show the appearance of UCP-1 positive multilocular adipocytes in white adipose tissue depots after treatment with CL-316243, providing visual evidence of the browning process. frontiersin.orgnih.govnih.gov In rat detrusor muscle, IHC has been used to confirm the presence of β3 adrenoceptors. nih.govresearchgate.net

The thermogenic effects of CL-316243 are fundamentally linked to changes in cellular metabolism and energy expenditure. In vitro and ex vivo models are used to measure these changes directly. Isothermal microcalorimetry, for example, can measure heat production from isolated mature adipocytes. Using this technique, studies have shown that CL-316243 stimulation increases heat production in both wild-type and UCP1-knockout brite adipocytes, although the effect is blunted in the absence of UCP1. researchgate.net This indicates that while UCP-1 is a primary driver of thermogenesis, other mechanisms may contribute. researchgate.net

In Vivo Animal Models

Rodent Strain-Specific Responses (e.g., C57BL6 Mice, Zucker Rats, Sprague-Dawley Rats)

The metabolic and physiological effects of CL-316243 have been characterized in various rodent strains, revealing both common and strain-specific responses.

C57BL/6 Mice: In C57BL/6 mice, a commonly used inbred strain for metabolic research, CL-316243 administration consistently activates brown adipose tissue (BAT) and increases energy expenditure. nih.govnih.gov Treatment in C57BL/6 mice leads to a significant reduction in blood glucose levels, an effect mediated by an increase in plasma fatty acids which in turn stimulates insulin (B600854) secretion. physiology.org Studies have shown that CL-316243 treatment in these mice can improve glucose tolerance. nih.govnih.gov The anti-obesity efficacy can be influenced by environmental temperature; at thermoneutrality (30°C), the compound increases energy expenditure more than food intake, leading to reduced adiposity. nih.govnih.gov In obese yellow KK mice, a related strain, CL-316243 treatment reduced body weight and fat pad weight. researchgate.net

Zucker Rats: The Zucker rat is a genetic model of obesity and type 2 diabetes. In obese (fa/fa) Zucker rats, CL-316243 has demonstrated significant anti-obesity and anti-diabetic effects. nih.govresearchgate.net Chronic treatment improves glucose tolerance and insulin responsiveness. nih.gov It reduces body weight gain, food intake, and white adipose tissue (WAT) weight while promoting the appearance of brown adipocytes in WAT depots. researchgate.netnih.gov The compound also leads to a decrease in plasma insulin and triglyceride levels in this model. researchgate.net However, some studies indicate that obese Zucker rats may have a blunted response to CL-316243-induced BAT activation compared to their lean counterparts, potentially due to lower levels of β3-adrenoceptors. snmjournals.org Despite this, the treatment has been shown to improve insulin resistance, which is linked to the suppression of TNF-α mRNA expression in WAT. nih.gov

Sprague-Dawley Rats: In this outbred, non-diabetic rat strain, CL-316243 has been shown to enhance insulin sensitivity even in the absence of weight loss. nih.govdiabetesjournals.org Chronic administration increases resting metabolic rates and body core temperature. nih.govdiabetesjournals.org Euglycemic-hyperinsulinemic clamp studies revealed that the compound increases both basal and insulin-stimulated whole-body glucose disposal rates. nih.govdiabetesjournals.org This effect was attributed to increased glucose uptake in white and brown adipose tissue, while skeletal muscle glucose uptake remained unchanged. nih.govdiabetesjournals.org In high-fat diet-fed Sprague-Dawley rats, CL-316243 administration reduced body mass and improved the serum lipid profile and glucose tolerance. nih.govresearchgate.net

Table 1: Strain-Specific Responses to CL-316243
Rodent StrainKey FindingsReferences
C57BL/6 MiceIncreases energy expenditure and improves glucose tolerance. nih.govnih.gov Reduces blood glucose via fatty acid-stimulated insulin secretion. physiology.org nih.gov, nih.gov, physiology.org
Zucker Rats (obese fa/fa)Improves glucose tolerance and insulin responsiveness. nih.gov Reduces body weight, food intake, and WAT mass. researchgate.netnih.gov Suppresses TNF-α mRNA in WAT. nih.gov nih.gov, nih.gov, researchgate.net
Sprague-Dawley RatsEnhances basal and insulin-stimulated glucose disposal. nih.govdiabetesjournals.org Increases glucose uptake in BAT and WAT. nih.govdiabetesjournals.org Improves metabolic abnormalities in high-fat diet models. nih.govresearchgate.net nih.gov, nih.gov, researchgate.net, diabetesjournals.org

Disease Models (e.g., Diet-Induced Obesity, Type 1 and Type 2 Diabetes, MSG-Induced Obesity, Neurogenic Bladder Hyperreflexia)

CL-316243 has been extensively studied in various animal models of metabolic and physiological dysfunction.

Diet-Induced Obesity (DIO): In rat models of diet-induced obesity, CL-316243 effectively reduces body weight and adiposity. frontiersin.orgnih.govnih.gov The mechanism involves a reduction in energy intake and an increase in brown adipose tissue (BAT) thermogenesis. frontiersin.orgnih.govnih.gov Studies in DIO rats show that treatment with CL-316243 is associated with decreased adipocyte size and increased expression of uncoupling protein 1 (UCP-1) in white adipose tissue, a marker of "browning". frontiersin.org In high-fat diet-fed Sprague-Dawley rats, the compound ameliorates abnormal lipid profiles and glucose intolerance. nih.govresearchgate.net

Type 2 Diabetes: CL-316243 shows significant anti-diabetic properties in models of type 2 diabetes, such as the obese Zucker-ZDF rat and the MKR mouse. In Zucker-ZDF rats, chronic treatment normalizes hyperglycemia, reduces hyperinsulinemia, and improves glucose tolerance. nih.gov It enhances insulin responsiveness by increasing glucose uptake in BAT, WAT, and skeletal muscle. nih.gov In the MKR mouse model of type 2 diabetes, CL-316243 improves circulating glucose and insulin concentrations and restores the expression of down-regulated fatty acid oxidation genes in metabolic tissues. nih.gov In genetically obese fa/fa rats, the compound's improvement of insulin resistance is linked to the suppression of TNF-α mRNA expression in white adipose tissue. nih.gov

MSG-Induced Obesity: In mice with obesity induced by monosodium L-glutamate (MSG), CL-316243 exerts a potent anti-obesity effect. nih.govoup.comresearcher.life It reduces white adipose tissue mass, activates brown adipose tissue, and stimulates systemic metabolism, leading to a reduction in body mass. nih.govoup.comresearcher.life Notably, this reduction in body mass occurs without a corresponding decrease in food intake. nih.govoup.comresearcher.life Furthermore, CL-316243 treatment decreases hyperglycemia and hypertriglyceridemia in this model. nih.govoup.com

Neurogenic Bladder Hyperreflexia: Beyond metabolic diseases, CL-316243 has been evaluated in models of bladder dysfunction. In rat models of neurogenic and obstruction-induced bladder instability, the compound has been shown to inhibit detrusor smooth muscle contractility. nih.govnii.ac.jp Administration of CL-316243 increases the voiding interval and bladder compliance while decreasing the number of spontaneous contractions during the bladder filling phase. nih.gov These findings suggest that activation of the β3-adrenergic receptor can inhibit experimental bladder hyperreflexia and detrusor instability. nih.govnii.ac.jpscirp.org Detrusor hyperreflexia is a common finding in various neurogenic bladder disorders. nih.govmedscape.com

Non-Invasive Imaging Techniques (e.g., [18F]FDG PET/CT, 99mTc-MIBI SPECT/CT)

Non-invasive imaging techniques have been crucial for visualizing and quantifying the in vivo effects of CL-316243, particularly on brown adipose tissue (BAT).

[18F]FDG PET/CT: Positron Emission Tomography/Computed Tomography (PET/CT) using the glucose analog [18F]fluorodeoxyglucose ([18F]FDG) is widely used to measure metabolic activity. Studies in mice and rats consistently demonstrate that CL-316243 administration leads to a dramatic increase in [18F]FDG uptake in BAT depots, including the interscapular, cervical, periaortic, and intercostal regions. nih.govnih.govsnmjournals.org This indicates a significant stimulation of glucose uptake and metabolism in BAT. In mice, CL-316243 increased the [18F]FDG standard uptake value (SUV) in interscapular BAT by as much as 5-fold compared to controls. nih.govnih.govresearchgate.net Increased [18F]FDG uptake has also been observed, to a lesser extent, in white adipose tissue (WAT) and skeletal muscle following treatment. nih.govnih.gov These imaging studies provide direct visual evidence of the potent activating effect of CL-316243 on thermogenic tissues. researchgate.net

99mTc-MIBI SPECT/CT: Single-Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) with Technetium-99m methoxyisobutylisonitrile (99mTc-MIBI) has been used to assess tissue perfusion. snmjournals.org While [18F]FDG PET/CT measures glucose uptake, 99mTc-MIBI SPECT/CT can provide complementary information on blood flow. In a rodent model, stimulation with CL-316243 was shown to increase BAT tissue perfusion by 61%. snmjournals.org This increase in blood flow is necessary to deliver substrates like glucose and oxygen to support the heightened metabolic activity and thermogenesis in activated BAT. snmjournals.org The same study noted that the increase in glucose uptake (440%) far exceeded the increase in perfusion, suggesting that CL-316243 enhances cellular glucose transport beyond what can be explained by increased blood flow alone. snmjournals.org 99mTc-MIBI has also been shown to localize to human BAT. nih.gov

Table 2: Impact of CL-316243 on Imaging Outcomes
Imaging TechniqueKey FindingQuantitative ChangeReferences
[18F]FDG PET/CTSignificantly increased glucose uptake in Brown Adipose Tissue (BAT).~5-fold increase in interscapular BAT [18F]FDG SUV in mice. nih.gov, nih.gov, researchgate.net
99mTc-MIBI SPECT/CTIncreased tissue perfusion in BAT.61% increase in BAT perfusion in a rodent model. snmjournals.org

Whole-Body Metabolic Monitoring (e.g., Energy Expenditure, Food Intake, Core Temperature)

The administration of CL-316243 induces significant changes in whole-body energy balance, which have been characterized using metabolic monitoring systems.

Energy Expenditure: A primary and consistent effect of CL-316243 is the stimulation of whole-body energy expenditure. nih.govresearchgate.net This is largely attributed to the activation of thermogenesis in brown adipose tissue (BAT). nih.gov In both lean and obese rodent models, treatment with the compound leads to a significant increase in resting metabolic rates. nih.govnih.gov This effect is observed in mice housed at both standard room temperature (22°C) and thermoneutrality (30°C). nih.govnih.gov

Food Intake: The effect of CL-316243 on food intake can vary depending on the animal model and experimental conditions. In some studies, such as those using mice with MSG-induced obesity, CL-316243 reduced body mass without affecting food intake. nih.govresearcher.life However, in other models like obese Zucker-ZDF rats and diet-induced obese rats, chronic treatment has been associated with a significant decrease in food intake. nih.govfrontiersin.orgnih.gov Conversely, some studies in C57BL/6J mice have reported that the CL-316243-induced increase in energy expenditure is matched by an increase in food intake, which can limit body weight loss. nih.gov

Core Temperature: Reflecting its thermogenic action, CL-316243 administration can lead to an increase in body core temperature. In Sprague-Dawley rats, chronic treatment resulted in significant elevations in core temperature. nih.gov In diet-induced obese rats, the compound caused a marked increase in the temperature of interscapular BAT (TIBAT), a direct indicator of localized heat production. frontiersin.orgnih.gov

Euglycemic-Hyperinsulinemic Clamp Studies

The euglycemic-hyperinsulinemic clamp is the gold standard technique for assessing insulin sensitivity in vivo. researchgate.netsemanticscholar.orgyoutube.com This method has been employed to elucidate the mechanisms behind the anti-diabetic effects of CL-316243.

In non-obese Sprague-Dawley rats, clamp studies demonstrated that chronic treatment with CL-316243 improves both basal and insulin-stimulated whole-body glucose disposal. nih.govdiabetesjournals.org This indicates an enhancement of insulin sensitivity. The studies further revealed that this improvement was due to increased glucose uptake specifically in white and brown adipose tissues, with no significant change in skeletal muscle, a primary site for insulin-mediated glucose disposal. nih.govdiabetesjournals.org Additionally, the treatment led to a greater suppression of hepatic glucose output by insulin. nih.govdiabetesjournals.org

In obese Zucker-ZDF rats, a model of type 2 diabetes, euglycemic-hyperinsulinemic clamps confirmed that CL-316243 markedly improves insulin responsiveness. nih.gov The research showed that the compound increased glucose uptake in BAT (21-fold), WAT (3-fold), and skeletal muscles (2-3 fold), demonstrating a broad improvement in insulin action across multiple tissues in this disease model. nih.govgrafiati.com These clamp studies provide robust evidence that CL-316243 enhances insulin action, contributing significantly to its anti-diabetic effects.

Transcriptome and Proteome Profiling (e.g., Microarray Analysis, RNA-Seq)

Investigations into the molecular mechanisms of CL-316243 have utilized transcriptome and proteome profiling to identify changes in gene and protein expression.

Microarray Analysis: In a type 2 diabetic mouse model (MKR mice), microarray analysis of metabolic tissues (skeletal muscle, liver, and fat) was performed to understand the effects of CL-316243. nih.gov The study found that diabetic mice had significant decreases in the expression of genes involved in mitochondrial and peroxisomal fatty acid oxidation. Treatment with CL-316243 reversed these changes, leading to an increased expression of peroxisomal fatty acid oxidation genes. The analysis also identified a novel effect of the compound: a decrease in the expression of retinaldehyde dehydrogenases. nih.gov This transcriptomic approach uncovered new potential pathways through which CL-316243 exerts its therapeutic effects.

Gene and Protein Expression Analysis: While specific RNA-Seq studies are not detailed in the provided context, numerous studies have examined the expression of specific genes and proteins. In diet-induced obese rats, CL-316243 treatment increased the protein content of uncoupling protein 1 (UCP-1) in epididymal white adipose tissue, indicating browning. frontiersin.org In obese Zucker rats, the compound was found to significantly decrease the mRNA expression of TNF-α in white adipose tissue, which is linked to its improvement of insulin resistance. nih.gov In high-fat diet-fed rats, CL-316243 increased the protein and mRNA expression of key metabolic regulators in skeletal muscle, including AMP-activated protein kinase (AMPK), peroxisome proliferator-activated receptor γ coactivator (PGC)-1α, and carnitine palmitoyl (B13399708) transferase (CPT)-1b. nih.gov These targeted analyses confirm that CL-316243 modulates the expression of critical genes and proteins involved in thermogenesis, inflammation, and energy metabolism.

Human Translational Research

Translational research aims to bridge the gap between preclinical laboratory findings and their application in human subjects. In the case of CL-316243, a highly selective β3-adrenoceptor agonist, this process has been marked by both promising metabolic effects and significant challenges in replicating the robust anti-obesity and anti-diabetic outcomes observed in rodent models.

Clinical Trial Design and Outcomes

The primary human study investigating the metabolic effects of CL-316243 was a randomized, placebo-controlled trial. The study was designed to assess the impact of the compound on insulin action, energy metabolism, and body composition in healthy, lean male volunteers.

Fourteen young, lean male subjects were enrolled and randomly assigned to receive either CL-316243 (n=10) or a placebo (n=4) for a duration of 8 weeks. Key metabolic parameters were measured at baseline and at 4 and 8 weeks of treatment. The study's primary outcomes included changes in insulin-mediated glucose disposal, 24-hour energy expenditure, and fat oxidation.

The outcomes of the trial revealed a nuanced metabolic response to CL-316243 in humans. While there were initial improvements in insulin sensitivity, these effects were not sustained throughout the entire treatment period. Notably, the treatment did not result in any significant changes in body weight or body composition over the 8-week study. Plasma concentrations of glucose and insulin also remained unaffected by the treatment.

Efficacy Assessment in Human Subjects (e.g., Energy Expenditure, Insulin Sensitivity, Fat Oxidation)

The efficacy of CL-316243 in human subjects was evaluated through a series of metabolic measurements, which demonstrated selective and time-dependent effects.

Energy Expenditure: Contrary to the significant increases in energy expenditure observed in rodent studies, treatment with CL-316243 did not lead to a statistically significant change in 24-hour energy expenditure (24-EE) in human subjects after 8 weeks of treatment when compared to baseline.

Insulin Sensitivity: A notable effect of CL-316243 was observed on insulin sensitivity. After 4 weeks of treatment, insulin-mediated glucose disposal (IMGD) increased by 45%. nih.gov This improvement was primarily due to an 82% increase in nonoxidative glucose disposal. nih.gov However, this enhancement of insulin action was markedly diminished by the 8-week mark. nih.gov

Fat Oxidation: The most consistent and sustained metabolic effect of CL-316243 in the human trial was on fat oxidation. After 8 weeks of treatment, the 24-hour respiratory quotient (24-RQ) was significantly lowered, which corresponded to a 23% increase in fat oxidation. nih.gov This was accompanied by a 17% decrease in carbohydrate oxidation. nih.gov The increase in fat oxidation was also correlated with a 41% rise in free fatty acid concentrations in the plasma. nih.gov

Table 1: Metabolic Effects of CL-316243 in Human Subjects

ParameterTime PointChange with CL-316243 TreatmentSignificance
Insulin-Mediated Glucose Disposal4 Weeks+45%P < 0.01
Insulin-Mediated Glucose Disposal8 WeeksMarkedly diminished effect-
Nonoxidative Glucose Disposal4 Weeks+82%P < 0.01
24-Hour Energy Expenditure8 WeeksNo significant difference from baseline-
24-Hour Fat Oxidation8 Weeks+23%P < 0.01
24-Hour Carbohydrate Oxidation8 Weeks-17%P = 0.05
Free Fatty Acid Concentration-+41%P < 0.05

Challenges and Discrepancies in Translational Efficacy

The translation of the pronounced metabolic benefits of CL-316243 from rodent models to humans has been fraught with challenges and notable discrepancies. These issues are central to understanding the limited clinical development of this and other β3-adrenoceptor agonists for metabolic diseases.

One of the primary challenges observed in the human trial of CL-316243 was the transient nature of its effect on insulin sensitivity. The significant improvement seen at 4 weeks was substantially reduced by 8 weeks. nih.gov This decline in efficacy was significantly related to an unexpected 36% decrease in the plasma concentrations of CL-316243, suggesting potential issues with pharmacokinetics or the development of tolerance with repeated dosing. nih.govnih.gov This phenomenon of desensitization with repeated use has also been noted in animal studies. nih.gov

A major discrepancy between preclinical and human studies is the effect on energy expenditure. While β3-adrenoceptor agonists, including CL-316243, consistently and robustly increase energy expenditure and induce thermogenesis in brown adipose tissue (BAT) in rodents, this effect was not observed in the human study. nih.govnih.gov This lack of a thermogenic effect is a significant hurdle for the potential use of such compounds as anti-obesity agents in humans.

The underlying reasons for these translational difficulties are multifaceted and include:

Pharmacological Differences in Receptors: There are significant pharmacological differences between rodent and human β3-adrenoceptors. nih.gov Compounds that are potent agonists for the rodent receptor may have little efficacy at the human receptor. nih.gov

Receptor Expression and Function: The expression of β3-adrenoceptors is much lower in human white adipose tissue compared to rodents. nih.govnih.gov In humans, β3-adrenoceptor mRNA is more abundantly expressed in brown adipose tissue. nih.gov Furthermore, lipolysis in human white adipocytes appears to be mediated more by the classical β1- and β2-adrenoceptors. nih.gov

Amount of Brown Adipose Tissue: While once thought to be negligible in adults, active brown adipose tissue has been identified in humans. nih.gov However, the relative amount and metabolic contribution may be less than in rodents, potentially limiting the thermogenic response to β3-adrenoceptor stimulation.

These translational challenges highlight the complexities of targeting the β3-adrenoceptor for metabolic diseases in humans and underscore why the dramatic anti-obesity effects seen in rodents have not been successfully replicated in clinical trials with compounds like CL-316243. nih.gov

Desensitization, Tachyphylaxis, and Adjunct Therapies

Attenuation of Acute Metabolic Effects Following Repeated Administration

Chronic or repeated administration of CL-316243 leads to a notable attenuation of some, but not all, of its acute metabolic effects. nih.gov Studies in animal models have demonstrated a clear distinction between the sustained thermogenic effects and the diminishing glucose-lowering and lipolytic effects of the compound. nih.govnih.gov

Repeated activation of the β3-AR with CL-316243 results in a significant remodeling of white adipose tissue (WAT), characterized by increased mitochondrial enzymes and the expression of uncoupling protein 1 (UCP1). nih.govnih.gov This "browning" of WAT contributes to a sustained increase in energy expenditure and thermogenesis. nih.govresearchgate.netresearchgate.net Chronic treatment has been shown to increase 24-hour energy expenditure, primarily by elevating the resting metabolic rate. nih.gov

In contrast, the acute effects of CL-316243 on glucose and lipid metabolism are subject to desensitization. nih.gov Following repeated treatment in mice, the ability of CL-316243 to rapidly increase serum fatty acids, elevate insulin (B600854), and consequently lower blood glucose is significantly blunted. nih.govnih.gov This attenuation is observed in both standard and high-fat diet-fed models and occurs alongside reductions in protein kinase A (PKA) signaling in WAT. nih.gov However, the thermogenic response, or the increase in energy expenditure, does not appear to be similarly affected and remains robust. nih.govnih.gov This suggests a divergence in the signaling pathways or regulatory mechanisms governing the thermogenic versus the glucose-lowering actions of the β3-AR.

Metabolic EffectResponse to Acute (Single) AdministrationResponse Following Repeated Administration
Energy Expenditure / ThermogenesisIncreasedSustained Increase nih.govnih.gov
Blood GlucoseDecreasedAttenuated (blunted reduction) nih.govnih.gov
Serum Fatty AcidsIncreasedAttenuated (blunted increase) nih.gov
Serum InsulinIncreasedAttenuated (blunted increase) nih.gov
WAT Browning (UCP1 Expression)InitiatedSustained and Enhanced nih.govresearchgate.net

Molecular Mechanisms of Beta-3 Adrenoceptor Homologous Desensitization

The molecular basis for β3-AR desensitization is distinct from that of the better-characterized β1- and β2-adrenoceptors. nih.govencyclopedia.pub Homologous desensitization is a process where a receptor's response to an agonist diminishes after prolonged exposure to that same agonist. wikipedia.org For many G protein-coupled receptors (GPCRs), this involves phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins. nih.govpnas.org β-arrestin binding sterically hinders the receptor's interaction with its G protein, uncoupling it from downstream signaling, and can target the receptor for internalization. duke.educolumbia.edu

The β3-AR, however, is notably resistant to this classical, rapid desensitization pathway. nih.govencyclopedia.pub Its intracellular domains, particularly the C-terminal tail, lack the typical serine and threonine phosphorylation sites for PKA and GRKs (specifically β-adrenergic receptor kinase, βARK) that are crucial for the rapid desensitization of β1- and β2-receptors. encyclopedia.pubmdpi.comnih.gov This structural difference is believed to be a primary reason for the β3-AR's relative resistance to short-term, agonist-induced desensitization. nih.govnih.gov

Despite this resistance to rapid uncoupling, longer-term exposure (hours to days) to agonists can induce desensitization of the β3-AR. nih.govnih.gov The mechanisms appear to be cell-type and species-specific and involve different processes than the canonical GRK/β-arrestin pathway. nih.gov One identified mechanism involves the downregulation of receptor expression at the transcriptional level. nih.gov Studies have shown that sustained agonist exposure can lead to a reduction in β3-AR messenger RNA (mRNA) levels, which in turn reduces the total number of receptor proteins available for stimulation. nih.gov

While the β3-AR lacks the classic phosphorylation sites, some evidence suggests a role for GRK2 in mediating a form of desensitization. frontiersin.org This may occur through a non-canonical mechanism, potentially involving the interaction of GRK2's Regulator of G Protein Signaling (RGS) homology domain with the Gαs subunit, rather than through direct receptor phosphorylation. frontiersin.org This interaction could dampen the signal without requiring the typical phosphorylation-arrestin cascade. frontiersin.org Therefore, desensitization of the β3-AR is a more complex and slower process than for other β-receptors, relying more on changes in gene expression and potentially non-canonical GRK interactions rather than rapid phosphorylation and uncoupling. nih.govnih.gov

Featureβ1/β2-Adrenoceptorsβ3-Adrenoceptor
Primary Desensitization SpeedRapid (seconds to minutes)Slow (hours to days) nih.gov
Key MechanismGRK-mediated phosphorylation and β-arrestin binding nih.govpnas.orgDownregulation of receptor mRNA levels; potential non-canonical GRK2 interaction nih.govfrontiersin.org
Phosphorylation Sites for GRK/PKAPresent in intracellular loops and C-terminusLargely absent encyclopedia.pubnih.gov
Role of β-arrestinCrucial for uncoupling and internalization duke.eduLess defined; receptor is resistant to classical β-arrestin-mediated desensitization encyclopedia.pub
OutcomeRapid functional uncoupling and receptor internalizationSlower reduction in total receptor number and signaling capacity nih.gov

Pharmacological Rescue Strategies (e.g., Phosphodiesterase Inhibitor Co-Administration)

Given that the attenuated metabolic effects of CL-316243 are linked to a dampening of the PKA signaling pathway, strategies aimed at augmenting the downstream signal can potentially rescue the blunted response. nih.gov The canonical signaling pathway for the β3-AR involves the activation of adenylyl cyclase, which converts ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The intracellular levels of cAMP are tightly regulated by phosphodiesterases (PDEs), enzymes that degrade cAMP and terminate its signal. nih.gov

Pharmacological inhibition of PDEs presents a viable strategy to counteract β3-AR desensitization. By blocking the degradation of cAMP, PDE inhibitors can effectively amplify and prolong the intracellular signal generated by β3-AR activation, even when the receptor's coupling to G proteins is compromised. nih.govnih.gov

Research has shown that co-administration of a phosphodiesterase inhibitor with CL-316243 can successfully rescue the attenuated metabolic effects observed after repeated agonist treatment. nih.govnih.gov For instance, the PDE3 inhibitor cilostamide, when administered with CL-316243 to desensitized mice, fully restored the acute glucose-lowering, insulin-stimulating, and lipolytic responses. nih.govnih.gov Similarly, selective PDE4 inhibitors like rolipram (B1679513) have been shown to enhance the effects of adenylate cyclase activators and possess anti-inflammatory and metabolic benefits by elevating cAMP levels. uni-konstanz.deaging-us.com This rescue effect highlights that the downstream signaling machinery remains functional and responsive, and that the desensitization can be overcome by augmenting the second messenger signal. nih.gov These findings suggest that adjunct therapies with PDE inhibitors could be a powerful approach to maximize and sustain the therapeutic, glucose-lowering benefits of β3-AR agonists in a clinical setting. nih.govnih.gov

Treatment GroupAcute Blood Glucose ResponseAcute Serum Fatty Acid ResponseUnderlying Mechanism
CL-316243 (Naive)Significant ReductionSignificant IncreaseFull β3-AR agonism and cAMP production.
CL-316243 (After Repeated Administration)Attenuated (blunted) nih.govnih.govAttenuated (blunted) nih.govDesensitization of the β3-AR pathway.
CL-316243 + Cilostamide (After Repeated CL-316243 Administration)Response Rescued nih.govnih.govResponse Rescued nih.govPDE3 inhibition prevents cAMP degradation, amplifying the downstream signal. nih.gov

Therapeutic Potential and Future Research Directions

Prospects for Metabolic Disorder Treatment (Obesity, Type 2 Diabetes, Hyperglycemia, Insulin (B600854) Resistance)

CL-316243 has demonstrated significant promise in preclinical models for the management of metabolic disorders, primarily through its effects on adipose tissue and glucose metabolism. mdpi.com In various rodent models of obesity and diabetes, administration of CL-316243 has been shown to produce anti-obesity and anti-diabetic effects. mdpi.comnih.gov

Research in mice with monosodium L-glutamate-induced obesity showed that a two-week treatment with CL-316243 reduced white adipose tissue mass, activated brown adipose tissue (BAT), and lowered body mass without altering food intake. nih.gov Furthermore, it effectively decreased hyperglycemia and hypertriglyceridemia in these models. nih.gov The compound stimulates thermogenesis in brown adipose tissue, leading to an increased metabolic rate and energy expenditure. tebubio.comnih.gov Studies in rats on a high-fat diet found that CL-316243 increased energy expenditure and prevented hyperplasia in white adipose tissue (WAT). mdpi.com This activation of BAT and the "browning" of WAT—where white fat cells take on characteristics of brown fat—are key mechanisms behind its anti-obesity effects. nih.govphysiology.org

In the context of type 2 diabetes and associated conditions, CL-316243 has shown potential to improve glucose homeostasis. In lean and obese diabetic Zucker rats, the compound improved glucose tolerance and insulin sensitivity. mdpi.com It enhances glucose uptake in both brown and white adipose tissue, although the specific tissue response can vary depending on the diabetes model. mdpi.comdiabetesjournals.org Treatment with CL-316243 in genetically obese rats led to improved insulin resistance, which was linked to the suppression of tumor necrosis factor-alpha (TNF-α) mRNA expression in WAT. nih.gov Further investigation in a mouse model of type 2 diabetes revealed that CL-316243 restored the expression of down-regulated mitochondrial and peroxisomal fatty acid oxidation genes in skeletal muscle and adipose tissue, contributing to the reversal of the diabetic phenotype. nih.gov In high-fat diet-fed rats, the compound ameliorated abnormal lipid profiles and glucose tolerance, partly by activating the AMPK/PGC-1α signaling pathway in skeletal muscle. nih.gov

Metabolic ConditionObserved Effect of CL-316243 in Preclinical ModelsKey Mechanism(s)Reference(s)
ObesityReduced body mass and white adipose tissue; decreased adiposity.Activation of brown adipose tissue thermogenesis; induction of WAT "browning". mdpi.comnih.govnih.gov
Type 2 DiabetesImproved glucose tolerance and insulin sensitivity.Increased glucose uptake in adipose tissue; suppression of TNF-α. mdpi.comnih.gov
HyperglycemiaDecreased circulating blood glucose levels.Enhanced insulin-stimulated glucose disposal; fatty acid-mediated effects. nih.govnih.govphysiology.org
Insulin ResistanceImproved insulin sensitivity; reduced plasma insulin concentrations.Restoration of fatty acid oxidation gene expression; activation of AMPK/PGC-1α pathway. mdpi.comnih.govnih.gov

Applications in Urinary Tract Disorders (Urge Urinary Incontinence, Bladder Overactivity)

Beyond metabolic diseases, CL-316243 has been extensively studied for its potential role in treating lower urinary tract disorders. Its mechanism in this area is centered on the activation of β3-adrenergic receptors located in the detrusor (bladder) smooth muscle, which leads to muscle relaxation. nih.govnih.gov

In various rat models of bladder dysfunction, CL-316243 has shown significant efficacy. nih.govnih.gov In models of bladder hyperreflexia and detrusor instability, the compound was found to inhibit smooth muscle contractility directly. nih.gov Administration of CL-316243, either intravenously or orally, resulted in an increased voiding interval and enhanced bladder compliance. nih.govurotoday.com It also decreased the number of spontaneous contractions during the bladder filling phase in models of both neurogenic and obstruction-induced bladder instability. nih.gov

Studies in spontaneously hypertensive rats, which exhibit an overactive bladder phenotype, showed that CL-316243 inhibited non-voiding bladder contractions and reduced the peak voiding pressure without causing significant cardiovascular effects. nih.govics.org This suggests a direct and selective action on the bladder. nih.gov The compound's ability to relax the detrusor muscle and increase bladder capacity points to its potential utility as a therapeutic agent for urge urinary incontinence and overactive bladder (OAB). medchemexpress.comnih.govnih.gov

Emerging Roles in Other Pathologies (e.g., Neurodegenerative Diseases)

Emerging research has suggested that the therapeutic reach of CL-316243 may extend to pathologies outside of metabolic and urinary disorders, including neurodegenerative diseases like Alzheimer's. This potential is linked to the strong pathogenic connections between metabolic disorders and neurodegeneration. researchgate.netnih.gov

A study utilizing a triple transgenic mouse model of Alzheimer's disease (3xTg-AD) investigated the effects of a one-month treatment with CL-316243. researchgate.netnih.gov The results were notable: the β3AR agonist administration not only improved peripheral glucose metabolism and BAT thermogenesis in the mice but also reversed memory deficits. researchgate.netnih.gov Specifically, the treatment led to a 19% increase in the recognition index in 16-month-old 3xTg-AD mice compared to their pre-treatment baseline. researchgate.net

Furthermore, the study found that CL-316243 administration resulted in a 27% decrease in the insoluble Aβ42/Aβ40 ratio in the hippocampus, a key pathological hallmark of Alzheimer's disease. researchgate.netnih.gov These findings suggest that β3AR stimulation could be a disease-modifying strategy. Another study in chicks also reported that CL-316243 was able to rescue memory loss induced by amyloid-beta. nih.gov This research opens up the possibility of repurposing β3AR agonists, originally developed for metabolic conditions, as a novel therapeutic approach for Alzheimer's disease. researchgate.netnih.gov

Limitations and Considerations for Clinical Development

Despite the promising results in rodent models, the clinical development of CL-316243 for metabolic disorders in humans has faced significant hurdles. A primary limitation is the poor translation of its anti-obesity efficacy from rodents to humans. elifesciences.orgnih.gov While compounds like CL-316243 potently activate brown and beige adipocytes in mice, they have shown no significant effect on adiposity in humans. nih.gov

This discrepancy is partly due to the low efficacy of many β3-adrenoceptor agonists in humans and potential cardiovascular side effects that could arise from a lack of specificity for the β3 receptor over β1 and β2 receptors. elifesciences.orgnih.gov Furthermore, CL-316243 has demonstrated extremely poor oral bioavailability in human clinical studies, largely due to a high first-pass metabolism effect in the liver and gastrointestinal tract, which has prevented it from achieving therapeutic concentrations for weight loss. semanticscholar.org One clinical trial in healthy lean men found that while the compound had some beneficial effects, it only produced moderate impacts on energy expenditure. mdpi.com These challenges have largely halted its development for obesity and diabetes, though other β3-agonists like Mirabegron have been successfully developed for overactive bladder. nih.gov

Exploration of Novel Adjunct Treatment Modalities

To enhance therapeutic efficacy, particularly for obesity, researchers have explored using CL-316243 as part of a combination therapy. One promising approach involves pairing it with the neuropeptide oxytocin (B344502) (OT), which is known to play a role in controlling food intake. nih.govresearchgate.net

Studies in diet-induced obese (DIO) rats tested the hypothesis that a combined treatment of systemic OT and CL-316243 would produce an additive effect on weight loss. nih.govnih.gov The results showed that while monotherapy with either OT or CL-316243 decreased body weight, the combination of both produced a more substantial and additive weight loss. researchgate.netnih.govbiorxiv.org The enhanced effect appears to be driven by two distinct but complementary mechanisms: an OT-elicited decrease in food intake and a CL-316243-elicited increase in BAT thermogenesis and energy expenditure. nih.govresearchgate.netbiorxiv.org

Treatment Group (in DIO Rats)Observed Body Weight LossReference(s)
Oxytocin (OT) Monotherapy~8.0% nih.govresearchgate.netnih.gov
CL-316243 Monotherapy~8.6% - 9.1% nih.govresearchgate.netnih.gov
Combined OT + CL-316243~14.9% - 15.5% nih.govresearchgate.netnih.gov

These findings suggest that adjunct treatment strategies could overcome the limitations of β3AR agonist monotherapy and represent a viable path forward for developing more effective anti-obesity treatments. nih.govnih.gov

Identification of Undiscovered Therapeutic Targets and Pathways

Research into CL-316243 has not only evaluated its direct therapeutic effects but has also served to uncover novel biological pathways and potential new drug targets. By studying its downstream effects, scientists have gained a deeper understanding of metabolic regulation.

Microarray analysis of metabolic tissues from diabetic mice treated with CL-316243 identified novel genes and pathways that were previously not known to be regulated by this compound. nih.gov The treatment led to an increased expression of peroxisomal fatty acid oxidation genes and a decreased expression of retinaldehyde dehydrogenases, pointing to new targets for reversing insulin resistance. nih.gov Other research has highlighted the suppression of TNF-α expression in adipose tissue as a key pathway for its anti-diabetic effects, separate from its direct impact on thermogenesis. nih.gov

Studies have also elucidated the importance of an "adipose tissue-pancreas cross-talk," demonstrating that the fatty acids released by CL-316243-induced lipolysis play a crucial role in mediating the compound's glucose-lowering effects. physiology.org In skeletal muscle, CL-316243 has been shown to activate the AMPK/PGC-1α signaling pathway, which is critical for energy homeostasis. nih.gov Finally, the challenges with translating β3-AR agonism to humans have spurred research into alternative targets, such as the G-protein-coupled receptor ADGRA3, which is highly expressed in human adipocytes and could represent a more effective target for inducing beige fat formation. elifesciences.org

Q & A

Q. What are the primary mechanisms through which CL-316243 exerts its metabolic effects, and how can these be experimentally validated?

CL-316243 is a highly selective β3-adrenoceptor agonist (EC50 = 3 nM), with >10,000-fold selectivity over β1/β2 receptors . Its metabolic effects include activating lipolysis, thermogenesis in brown adipose tissue (BAT), and inducing white adipose tissue (WAT) browning. To validate these mechanisms, researchers should:

  • Use β3-adrenoceptor knockout (KO) models to confirm receptor specificity (e.g., compare responses in WT vs. KO mice) .
  • Quantify downstream markers like uncoupling protein 1 (UCP1) via immunohistochemistry or RNA sequencing in adipose tissues .
  • Measure metabolic outputs (oxygen consumption, CO2 production) via indirect calorimetry during acute and chronic dosing .

Q. What experimental models are most appropriate for studying CL-316243's anti-obesity and anti-diabetic effects?

  • Rodent models of obesity/diabetes : Zucker Diabetic Fatty (ZDF) rats or MKR+/+ mice, which exhibit hyperinsulinemia and impaired glucose tolerance. CL-316243 administration in ZDF rats reduces weight gain, improves glycemia, and normalizes insulin sensitivity .
  • BAT/WAT browning models : Use cold exposure or CL-316243 treatment in wild-type mice, combined with PET/CT imaging to track glucose uptake and fat browning .
  • Tumor models : For cancer-related metabolic studies, employ PyVmT or Neu/ErbB2-driven mammary tumor models in MKR+/+ mice to assess CL-316243's impact on tumor growth and metastasis .

Advanced Research Questions

Q. How can researchers resolve contradictions between CL-316243-induced increases in tissue perfusion and the absence of glucose uptake enhancement?

Studies show CL-316243 increases vascular perfusion and tissue hydration in WAT but does not enhance glucose uptake or oxidative metabolism . Methodological approaches to address this discrepancy include:

  • Multi-modal imaging : Combine DCEUS (dynamic contrast-enhanced ultrasound) for perfusion analysis with <sup>18</sup>F-FDG PET/CT to quantify glucose uptake in the same cohort .
  • Time-course experiments : Assess whether glucose uptake lags behind perfusion changes during prolonged treatment.
  • Mechanistic probes : Investigate insulin-independent glucose disposal pathways (e.g., AMPK activation) and compare with CL-316243-treated tissues .

Q. What factors contribute to the heterogeneous browning of adipose tissue observed with CL-316243 treatment?

Browning heterogeneity is influenced by anatomical location (e.g., proximity to vasculature) and molecular regulators like SRSF1, which governs mitochondrial function . To study this:

  • Spatial mapping : Use X-ray CT or MRI to correlate regional browning with vascular density .
  • Genetic screens : Perform transcriptomic analysis (RNA-seq) on adipocytes from high- vs. low-browning regions to identify modifiers like SRSF1 or CEBPB .
  • Pharmacological inhibition : Test EPAC/RAP2A pathway blockers to determine their role in β3-adrenoceptor desensitization and browning variability .

Q. How should researchers design studies to reconcile conflicting data on CL-316243's effects on insulin sensitivity?

CL-316243 improves insulin sensitivity in ZDF rats but shows no effect on glucose uptake in murine WAT . Key considerations:

  • Model selection : Use diabetic vs. non-diabetic models to isolate context-dependent effects.
  • Endpoint standardization : Measure both systemic (HOMA-IR, glucose tolerance) and tissue-specific (phospho-AKT levels, GLUT4 translocation) insulin responses .
  • Dose optimization : Titrate CL-316243 to avoid receptor desensitization, which occurs via EPAC/RAP2A/PLC-dependent pathways .

Q. What methodologies optimize CL-316243 delivery to target tissues while minimizing off-target effects?

  • Transdermal delivery : Microneedle arrays (MN) enhance bioavailability and reduce systemic exposure compared to injections. Validate via pharmacokinetic profiling and TSH level monitoring (a marker of systemic β-adrenergic activation) .
  • Tissue-specific targeting : Conjugate CL-316243 to adipose-homing nanoparticles or peptides (e.g., targeting prohibitin or CD36) .
  • Dose scheduling : Intermittent dosing (e.g., 3 days/week) may prevent β3-adrenoceptor downregulation observed in chronic studies .

Methodological Guidance

Q. What controls are essential for interpreting CL-316243's tissue-specific effects?

  • Pharmacological controls : Include β3-antagonists (e.g., SR59230A) to confirm on-target effects .
  • Genetic controls : Use β3-adrenoceptor KO mice or tissue-specific Cre models .
  • Vehicle controls : Account for solvent effects (e.g., DMSO) on metabolic parameters .

Q. How can researchers address variability in CL-316243 response across studies?

  • Strain standardization : Use genetically homogeneous cohorts (e.g., C57BL/6J mice) to minimize variability .
  • Environmental controls : Maintain consistent housing temperatures (thermoneutrality vs. cold stress) to modulate BAT activity .
  • Data normalization : Express results as fold-changes relative to baseline (pre-treatment) measurements .

Contradiction Analysis Framework

Q. How should contradictory findings on CL-316243's role in tumor progression be analyzed?

CL-316243 inhibits mammary tumor growth in MKR+/+ mice but may have context-dependent effects. Apply:

  • PICO framework : Define Population (tumor type), Intervention (dose/timing), Comparison (untreated vs. β3-KO), Outcome (tumor volume, metastasis) .
  • Mechanistic dissection : Compare insulin-dependent (PI3K/AKT) vs. catecholamine-driven (cAMP/PKA) pathways in tumor models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.